molecular formula C13H21NO4 B15324954 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid

7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid

Cat. No.: B15324954
M. Wt: 255.31 g/mol
InChI Key: XMXMSNDXCPOWHB-UHFFFAOYSA-N
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Description

7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent at the 7-position. This structure combines rigidity from the bicyclic core with functional versatility, making it valuable in medicinal chemistry for peptide modification and as a building block in drug design. Synonyms include 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid and rac-2-Azabicyclo[4.1.0]heptane-2,7-dicarboxylic acid 2-tert-butyl ester .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

XMXMSNDXCPOWHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as norbornene and tert-butoxycarbonyl (Boc) protected amino acids.

  • Cycloaddition Reactions: : A key step involves a [2+2] cycloaddition reaction to form the bicyclo[4.1.0]heptane core.

  • Functional Group Transformations: : Subsequent steps involve introducing the amino and carboxylic acid functionalities, often through amination and carboxylation reactions.

  • Boc Protection: : The tert-butoxycarbonyl group is used to protect the amine group during the synthesis, ensuring selective reactions at other sites.

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but on a larger scale:

  • Scalable Reactions: : Reactions are optimized for scalability, with large batch reactors and continuous flow processes used to increase yield and efficiency.

  • Purification: : Industrial methods include efficient purification techniques like crystallization, distillation, and chromatography to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can convert certain functional groups, such as carboxylic acids to alcohols.

  • Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Common agents are lithium aluminium hydride and sodium borohydride.

  • Substitution Reagents: : These can include halogenating agents like thionyl chloride and nucleophiles like ammonia.

Major Products

The products of these reactions depend on the specific conditions but can include oxidized bicyclic derivatives, reduced alcohols, and substituted amino acids.

Scientific Research Applications

Chemistry

  • Building Block: : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

  • Catalysis: : It can be used in catalytic reactions, aiding in the synthesis of various organic compounds.

Biology

  • Prodrug Design: : The compound's structure makes it a candidate for prodrug design, where it can be modified to enhance drug delivery and release.

Medicine

  • Therapeutic Agents:

Industry

  • Material Science: : The compound can be incorporated into materials for improved properties, such as enhanced strength or biocompatibility.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows for unique binding modes, influencing the compound's biological activity and effectiveness.

Comparison with Similar Compounds

Core Bicyclic Carboxylic Acids

  • Bicyclo[4.1.0]heptane-7-carboxylic acid (CAS 21448-77-1): Lacks Boc-amino substitution. Thermodynamic properties: Boiling point (experimental) = 185°C, ΔHvap = 45.2 kJ/mol (GC method) . Used as a precursor for derivatization, e.g., acetylation to 7-acetylbicyclo[4.1.0]heptane (98% yield via Jorgenson procedure) .

Boc-Protected Azabicyclo Derivatives

  • tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 153789-13-0): Molecular formula: C11H19NO2, Molar mass = 197.27 g/mol. Lacks carboxylic acid group but shares the bicyclo[4.1.0]heptane-Boc-amine framework .
  • rac-(1R,6R,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid :
    • Molecular weight = 286.29 g/mol.
    • Differs in stereochemistry and substitution pattern compared to the target compound .

Spiro and Oxabicyclo Analogues

  • 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 1268519-54-5): Molecular formula: C12H19NO4, Molar mass = 241.29 g/mol. Features a spirocyclic system instead of fused bicyclic rings, altering steric and electronic properties .
  • 3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1932796-68-3): Molecular weight = 255.27 g/mol. Contains an oxygen atom in the bicyclic framework and an unsaturated bond, increasing polarity .

Functional and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target compound ~C12H19NO4 ~241–286 Boc-protected amino, rigid bicyclic core, carboxylic acid Peptide modification, protease inhibitors
Bicyclo[4.1.0]heptane-7-carboxylic acid C8H12O2 140.18 Unsubstituted core Synthetic precursor
7-Acetylbicyclo[4.1.0]heptane C9H14O 138.21 Acetylated derivative Intermediate in organic synthesis
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate C11H19NO2 197.27 Boc-protected amine, no carboxylic acid Building block for nitrogen-containing scaffolds
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid C12H19NO4 241.29 Spirocyclic system, smaller ring strain Protein degrader development

Thermodynamic and Physicochemical Properties

  • Boiling Points : Bicyclo[4.1.0]heptane-7-carboxylic acid (185°C) vs. acetylated derivative (83–86°C at 10 mm Hg) .
  • Lipophilicity: The Boc-amino group increases lipophilicity compared to unsubstituted carboxylic acids, enhancing membrane permeability in drug candidates .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
BOC ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RT75–85
Carboxylic Acid FormationNaOH (aq), MeOH, reflux90

Q. How is the BOC protecting group strategically utilized and removed in the synthesis of this compound?

  • Methodological Answer : The tert-butoxycarbonyl (BOC) group is introduced to protect the amine during synthesis, preventing unwanted side reactions.
  • Introduction : React the amine with Boc₂O in the presence of a catalyst (e.g., DMAP) under mild conditions .
  • Removal : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours at RT. Neutralize with NaHCO₃ (aq) to isolate the deprotected amine .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the bicyclo framework (e.g., bridgehead protons at δ 1.2–2.5 ppm) and BOC group (tert-butyl at δ 1.4 ppm) .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and BOC carbonyl (C=O at ~1680–1720 cm⁻¹) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 20 min) to assess purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity in the formation of the bicyclo[4.1.0]heptane core be optimized during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors.
  • Strategy 1 : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic attacks to less hindered positions .
  • Strategy 2 : Employ low-temperature conditions (−78°C) to stabilize transition states favoring the desired regioisomer .
  • Validation : Monitor reaction progress via LC-MS and compare with DFT-calculated transition state energies .

Q. What strategies mitigate low aqueous solubility of this compound in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Derivatization : Convert the carboxylic acid to a methyl ester (pro-drug strategy) temporarily, improving cell membrane permeability .

Q. How do stereochemical variations in the bicyclo structure impact biological activity, and what methods determine absolute configuration?

  • Methodological Answer :
  • Activity Impact : Stereochemistry affects binding affinity; e.g., axial vs equatorial BOC placement alters interactions with target enzymes .
  • Configuration Analysis : Use X-ray crystallography or chiral HPLC with a Chiracel OD-H column (n-hexane/i-PrOH, 90:10) .

Q. How should researchers resolve contradictory data in nucleophilic reactivity studies involving this compound?

  • Methodological Answer :
  • Step 1 : Replicate experiments under standardized conditions (solvent purity, moisture control).
  • Step 2 : Perform kinetic studies (e.g., pseudo-first-order kinetics) to isolate rate-determining steps .
  • Step 3 : Use computational modeling (e.g., Gaussian) to predict reactive sites and compare with experimental outcomes .

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